Bendamustine hydrochloride monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

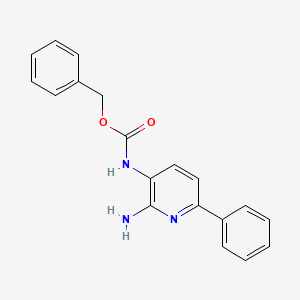

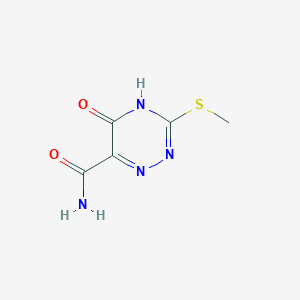

Bendamustine hydrochloride monohydrate is an alkylating drug used for the treatment of adult patients with indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .

Synthesis Analysis

The synthesis of Bendamustine hydrochloride involves an improved process which is simple, convenient, economical, and industrially viable . The process does not use hazardous chemicals and results in Bendamustine hydrochloride of high purity . The synthesis starts from compound of formula (II) as summarized in schem-4 .Molecular Structure Analysis

The molecular structure of Bendamustine hydrochloride monohydrate is C16H21Cl2N3O2·HCl·H2O . It comprises a 2-chloroethylamine alkylating group, a butyric acid side chain, and a benzimidazole ring .Chemical Reactions Analysis

Bendamustine hydrochloride monohydrate is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 .Physical And Chemical Properties Analysis

Bendamustine hydrochloride monohydrate is anhydrous or contains one molecule of hydration . The anhydrous form contains not less than 98.0% and not more than 102.0% of bendamustine hydrochloride (C16H21Cl2N3O2·HCl), calculated on the as-is basis .作用機序

Safety and Hazards

Bendamustine hydrochloride monohydrate is toxic if swallowed and is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It may cause damage to organs and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

将来の方向性

The future directions for Bendamustine hydrochloride monohydrate could involve revising the monograph with changes such as adding the UNII codes of bendamustine hydrochloride, bendamustine hydrochloride monohydrate, and bendamustine free base in the chemical information section . In the Assay, the analysis time from the Chromatographic system could be deleted .

特性

CAS番号 |

1374784-02-7 |

|---|---|

分子式 |

C16H24Cl3N3O3 |

分子量 |

412.7 g/mol |

IUPAC名 |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2 |

InChIキー |

TWBJYCLUHINEDN-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)

![1H-Pyrrolo[2,3-B]pyridine-5-methanol, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8791180.png)

![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)

![6-Bromo-3-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B8791212.png)